Losartan-d3 Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan-d3 Carboxylic Acid is a deuterium-labeled analog of Losartan, a nonpeptide angiotensin II receptor antagonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies . Losartan itself is widely used in the treatment of hypertension and certain cardiovascular conditions due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d3 Carboxylic Acid involves the incorporation of deuterium atoms into the Losartan molecule. One efficient and green synthetic route for Losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl . The deuterium-labeled version follows a similar pathway with the substitution of hydrogen atoms with deuterium.
Synthesis of 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde: This intermediate is synthesized from valeronitrile and acetyl chloride through a three-step process.
Synthesis of 2-cyano-4’-methyl biphenyl: This intermediate is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned intermediates and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and deuteration reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include various deuterium-labeled derivatives of Losartan, which are used as internal standards in analytical studies .
Scientific Research Applications
Losartan-d3 Carboxylic Acid is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Losartan-d3 Carboxylic Acid, like Losartan, acts as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This results in the relaxation of blood vessels and a decrease in blood pressure. The molecular targets involved include the AT1 and AT2 receptors, with a higher affinity for the AT1 receptor .
Comparison with Similar Compounds
Similar Compounds
Losartan: The parent compound, used widely in hypertension treatment.
Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Irbesartan: Used for the treatment of hypertension and diabetic nephropathy.
Candesartan: Known for its long-acting effects in managing hypertension.
Uniqueness
Losartan-d3 Carboxylic Acid is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662058 |
Source
|
Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189729-40-5 |
Source
|
Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.